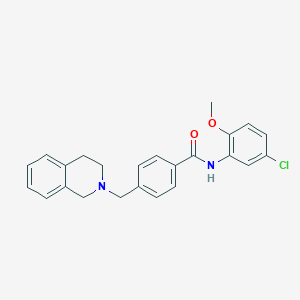
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained interest in scientific research for its potential applications in various fields. This compound is commonly referred to as EDPC and is a pyrrole-based aldehyde. EDPC has been synthesized and studied for its potential biological and chemical properties.
Mécanisme D'action
The mechanism of action of EDPC is not fully understood. However, studies have suggested that EDPC may act by inducing apoptosis (programmed cell death) in cancer cells. In addition, EDPC has been found to inhibit the growth of various bacterial strains by disrupting their cell walls.
Biochemical and Physiological Effects:
EDPC has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that EDPC can induce apoptosis in cancer cells and inhibit the growth of various bacterial strains. In addition, EDPC has been found to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
EDPC has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various pyrrole-based compounds. In addition, EDPC has been found to exhibit various biological activities, which makes it a promising candidate for drug discovery. However, the limitations of EDPC include its low solubility in water, which can limit its use in biological assays.
Orientations Futures
There are several future directions for the study of EDPC. One potential direction is to further investigate its anticancer and antimicrobial activities. In addition, EDPC could be used as a building block for the synthesis of novel materials and polymers. Furthermore, the synthesis of EDPC analogs could lead to the discovery of compounds with improved biological activities. Finally, the development of new methods for the synthesis of EDPC could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of EDPC involves the reaction of 2-ethylphenylhydrazine with 2,4-pentanedione followed by oxidation of the resulting pyrrole intermediate with potassium permanganate. The final product is obtained by reacting the pyrrole intermediate with 3-formylphenylboronic acid.
Applications De Recherche Scientifique
EDPC has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, EDPC has been found to exhibit anticancer and antimicrobial activities. In material science, EDPC has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, EDPC has been used as a starting material for the synthesis of various pyrrole-based compounds.
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-4-13-7-5-6-8-15(13)16-11(2)9-14(10-17)12(16)3/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBICGIUEWNWRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-(4-isopropylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422419.png)
![N-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B422420.png)
![N-(2,4-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422422.png)
![ethyl 2-[(4,5-dibromo-2-furyl)methylene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422423.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B422425.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide](/img/structure/B422426.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B422427.png)
![2-{3,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B422428.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B422431.png)
![N-(3-bromophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B422434.png)
![2-[3-chloro(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B422435.png)

![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B422437.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B422439.png)